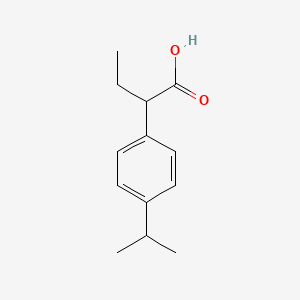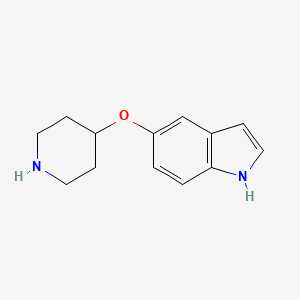![molecular formula C9H13NS B13536009 (1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13536009.png)
(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(methylsulfanyl)benzaldehyde.
Reductive Amination: The aldehyde is then subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting amine is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding phenyl ethanamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl ethanamine.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine: can be compared to other phenyl ethanamine derivatives such as:
Uniqueness
Structural Features: The presence of the methylsulfanyl group distinguishes this compound from other similar compounds, potentially altering its chemical reactivity and biological activity.
Applications: Its unique structure may confer specific advantages in certain applications, such as increased selectivity or potency in biological assays.
Propiedades
Fórmula molecular |
C9H13NS |
|---|---|
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
(1R)-1-(2-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C9H13NS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1 |
Clave InChI |
NEDKHXZAHJNUOU-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1SC)N |
SMILES canónico |
CC(C1=CC=CC=C1SC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


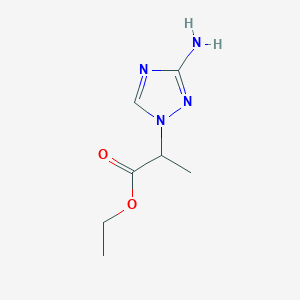
![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
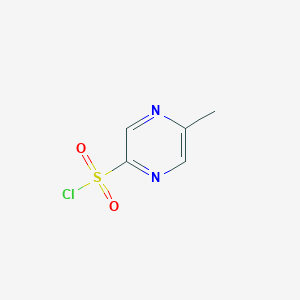
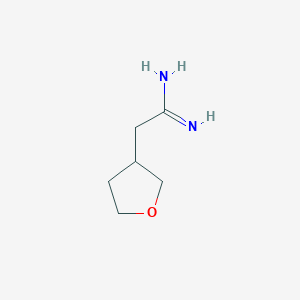
![1-[1-(2,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13535940.png)
![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine](/img/structure/B13535945.png)
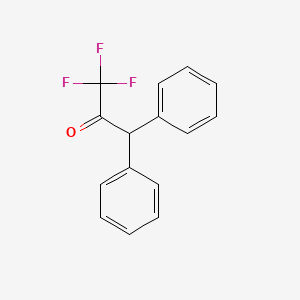
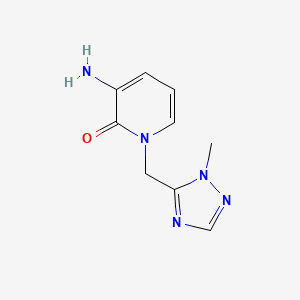
![2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13535967.png)
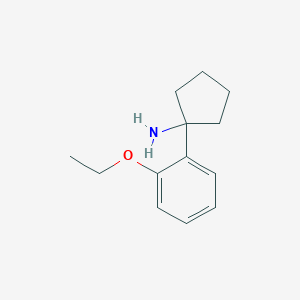
![(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane](/img/structure/B13535974.png)
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)
